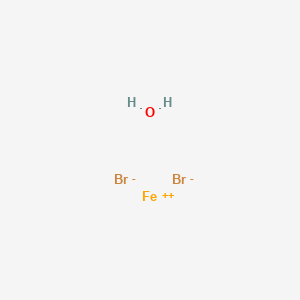

Iron (II) bromide hydrate

Description

Properties

IUPAC Name |

iron(2+);dibromide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Fe.H2O/h2*1H;;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFNEGXELTXFTH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Fe+2].[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2FeH2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Iron (II) Bromide Hydrate

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of iron (II) bromide hydrate (FeBr₂·xH₂O), a key precursor in various chemical and pharmaceutical syntheses.[1] As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles and the rationale behind critical experimental choices. It details a robust and validated methodology for producing high-purity this compound and offers a multi-technique approach for its thorough characterization, ensuring product identity, purity, and hydration state. This guide is designed to equip researchers and development professionals with the expertise to confidently synthesize and validate this important inorganic compound.

Introduction to this compound

Iron (II) bromide, also known as ferrous bromide, is an inorganic compound with the chemical formula FeBr₂.[2] It typically exists as a hydrated salt, FeBr₂·xH₂O, with the tetrahydrate (x=4) and hexahydrate (x=6) being common forms.[3][4] The anhydrous compound is a yellow-brown paramagnetic solid, while the hydrated forms are typically pale green solids.[3][5]

Structurally, like many metal halides, FeBr₂ features a polymeric structure where octahedral Fe(II) centers are cross-linked by bromide ligands. In the hydrated forms, water molecules also coordinate to the iron center, typically resulting in an octahedral geometry.[3] The specific hydrate that crystallizes from an aqueous solution is highly dependent on temperature.[5][6]

The utility of iron (II) bromide stems from its role as a versatile precursor and catalyst. It is employed in organic synthesis, particularly in atom transfer radical polymerization (ATRP), and serves as a starting material for the synthesis of other iron-containing compounds and materials.[2][6][7] Its high solubility in water and other polar solvents like ethanol makes it a convenient source of iron (II) ions for various chemical reactions.[4][8]

Synthesis of Iron (II) Bromide Tetrahydrate (FeBr₂·4H₂O)

The synthesis of this compound is most commonly achieved through the direct reaction of metallic iron with hydrobromic acid.[3] This method is effective for producing a high-purity product, provided that appropriate measures are taken to prevent the oxidation of the iron (II) product to the more stable iron (III) state.

Underlying Principles and Stoichiometry

The core reaction is a single displacement reaction where iron metal reduces the protons of the acid to produce hydrogen gas and an aqueous solution of iron (II) bromide:

Fe(s) + 2HBr(aq) → FeBr₂(aq) + H₂(g) [9]

Causality Behind Experimental Choices:

-

Use of Excess Iron: A stoichiometric excess of iron powder is crucial. This ensures that all the hydrobromic acid is consumed, preventing residual acid in the final product. More importantly, any iron (III) bromide (FeBr₃) that might form via air oxidation is readily reduced back to iron (II) bromide by the excess metallic iron (Fe + 2FeBr₃ → 3FeBr₂).

-

Inert Atmosphere: The Fe²⁺ ion is susceptible to oxidation by atmospheric oxygen, particularly in solution. Performing the reaction and subsequent filtration under an inert atmosphere (e.g., nitrogen or argon) is a critical step to prevent the formation of contaminating iron (III) species.

-

Temperature Control during Crystallization: The degree of hydration is temperature-dependent. To specifically target the tetrahydrate (FeBr₂·4H₂O), crystallization should occur above 49°C.[4][5] Crystallization at room temperature would favor the formation of the hexahydrate.[4][6]

Reagents and Safety Considerations

Safe laboratory practice is paramount. The following table summarizes the key hazards associated with the required reagents.

| Reagent | Formula | Key Hazards | Recommended Precautions |

| Iron Powder | Fe | Flammable solid. | Keep away from ignition sources. Handle in a well-ventilated area. |

| Hydrobromic Acid | HBr (aq) | Corrosive. Causes severe skin burns and eye damage. Toxic if inhaled.[10] | Handle only in a chemical fume hood. Wear splash goggles, a face shield, and acid-resistant gloves.[11][12] Always add acid to water, never the reverse.[10] |

| Hydrogen Gas | H₂ | Extremely flammable gas.[11] | Ensure adequate ventilation to prevent accumulation. Keep away from flames and sparks. The reaction should be vented to a fume hood. |

| Iron (II) Bromide | FeBr₂ | Corrosive. Causes skin and eye burns. Hygroscopic and air-sensitive.[13][14] | Wear gloves and eye protection. Handle and store under an inert atmosphere.[13] |

Detailed Experimental Protocol

-

Reaction Setup: Place 5.6 g (0.1 mol) of fine iron powder into a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet for an inert gas (N₂ or Ar), and a reflux condenser. The outlet of the condenser should be vented to a fume hood (e.g., via an oil bubbler) to safely release the hydrogen gas produced.

-

Inerting the System: Purge the flask with the inert gas for 10-15 minutes to remove all oxygen. Maintain a gentle positive pressure of the inert gas throughout the reaction and workup.

-

Addition of Acid: While stirring, slowly add 22.6 mL of 48% aqueous hydrobromic acid (~0.2 mol) to the flask via an addition funnel. The reaction is exothermic and will generate hydrogen gas. Control the rate of addition to maintain a manageable reaction rate.

-

Reaction Completion: After the addition is complete, gently heat the mixture to ~70-80°C using a heating mantle to drive the reaction to completion. Continue heating and stirring until the evolution of hydrogen gas ceases. The solution should appear pale green.

-

Filtration: While the solution is still warm and under a positive pressure of inert gas, quickly filter it through a Büchner funnel or a cannula filter to remove the excess unreacted iron powder. This step should be performed rapidly to minimize contact with air.

-

Crystallization: Transfer the hot filtrate to a beaker and reduce the volume by gentle heating on a hot plate until signs of crystallization appear on the surface.

-

Isolation: Cool the solution to approximately 50-60°C and allow the pale green crystals of iron (II) bromide tetrahydrate to form. Isolate the crystals by vacuum filtration.

-

Drying and Storage: Wash the crystals with a small amount of ice-cold deionized water, followed by ethanol to facilitate drying. Dry the product under vacuum. Store the final product in a tightly sealed container inside a desiccator or a glovebox to protect it from moisture and air.[13]

Physicochemical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the synthesized product's identity, purity, and hydration state.

X-Ray Powder Diffraction (XRPD)

Principle: XRPD is the primary technique for identifying crystalline phases. The diffraction pattern is a unique fingerprint of the compound's crystal lattice. It is used to confirm the formation of the desired this compound phase and to identify any crystalline impurities.

Authoritative Insight: A critical consideration for analyzing iron-containing samples is the choice of X-ray source. The use of copper radiation (Cu-Kα) is common but can lead to high background fluorescence, which obscures peaks and complicates phase identification.[15][16] For iron-containing materials, a cobalt radiation source (Co-Kα) is strongly recommended as it significantly reduces fluorescence, yielding a much higher quality diffractogram with better peak-to-background ratios.[16]

Experimental Protocol:

-

Grind a small, representative sample of the synthesized crystals into a fine powder using an agate mortar and pestle.

-

Mount the powder on a zero-background sample holder.

-

Collect the diffraction pattern using a diffractometer, preferably equipped with a Co-Kα X-ray source.

-

Scan a 2θ range of 10-80° with a step size of 0.02°.

-

Compare the resulting diffractogram to a reference pattern for iron (II) bromide tetrahydrate from a database (e.g., ICDD) to confirm the phase identity.

⁵⁷Fe Mössbauer Spectroscopy

Principle: ⁵⁷Fe Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the local chemical environment of iron nuclei.[17] It provides definitive information on the oxidation state, spin state, and site symmetry of the iron atoms, making it an invaluable tool for validating the synthesis of an iron (II) compound.[18]

Expected Results & Interpretation:

-

Oxidation State: The spectrum for a high-spin iron (II) compound like FeBr₂·4H₂O is expected to be a doublet. The isomer shift (δ) is directly related to the s-electron density at the nucleus and is characteristic of the oxidation state. For high-spin Fe(II) in an octahedral environment, the isomer shift is typically in the range of +0.9 to +1.3 mm/s (relative to iron metal).[19][20]

-

Coordination Environment: The quadrupole splitting (ΔE_Q) arises from the interaction of the nuclear quadrupole moment with a non-cubic electric field gradient at the nucleus. For high-spin Fe(II) (d⁶), the asymmetric electron distribution creates a significant electric field gradient, resulting in a large quadrupole splitting, typically > 2.0 mm/s.[17] The absence of a magnetic six-line pattern at room temperature confirms the paramagnetic nature of the material.[3]

Thermal Analysis (TGA/DSC)

Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample.[21] This combination is ideal for determining the amount of water of hydration.

Experimental Protocol:

-

Accurately weigh 5-10 mg of the sample into an alumina or platinum TGA pan.

-

Heat the sample from room temperature to ~400°C at a rate of 10 °C/min under a continuous flow of an inert gas (e.g., nitrogen).

-

Monitor the mass loss (TGA) and heat flow (DSC).

Data Interpretation: The TGA thermogram will show a distinct mass loss step corresponding to the dehydration of the salt. For FeBr₂·4H₂O, the theoretical mass loss corresponding to the removal of four water molecules can be calculated:

-

Molar Mass of FeBr₂·4H₂O = 215.65 + 4 * 18.015 = 287.71 g/mol

-

Mass of 4 H₂O = 72.06 g/mol

-

Theoretical Mass Loss % = (72.06 / 287.71) * 100% = 25.0%

The DSC curve will show a corresponding endothermic peak for each dehydration step, indicating the energy required to remove the water molecules.[21]

Data Summary and Workflow Visualization

Summary of Expected Characterization Data

| Technique | Parameter | Expected Result for FeBr₂·4H₂O | Purpose |

| XRPD (with Co source) | Diffraction Pattern | Matches reference pattern for the tetrahydrate phase. | Phase Identification & Purity |

| ⁵⁷Fe Mössbauer Spec. | Isomer Shift (δ) | ~ +0.9 to +1.3 mm/s | Confirms Fe(II) Oxidation State |

| Quadrupole Splitting (ΔE_Q) | > 2.0 mm/s | Confirms High-Spin State & Asymmetric Environment | |

| TGA | Mass Loss | ~25.0% | Quantifies Water of Hydration (x=4) |

| DSC | Heat Flow | Endothermic peak(s) during mass loss | Confirms Dehydration Event |

Experimental Workflow Diagram

The following diagram illustrates the logical flow from synthesis to final characterization, ensuring a validated final product.

Caption: Workflow for Synthesis and Characterization of FeBr₂·4H₂O.

Conclusion

This guide has detailed a reliable and scientifically sound methodology for the synthesis of iron (II) bromide tetrahydrate. By understanding the causality behind each experimental step—from the necessity of an inert atmosphere to the temperature control required for crystallization—researchers can consistently produce a high-purity product. The subsequent characterization workflow, employing a synergistic combination of XRPD, Mössbauer spectroscopy, and thermal analysis, provides a self-validating system to confirm the product's identity, purity, oxidation state, and stoichiometry with a high degree of confidence. Adherence to these protocols will empower scientific professionals to utilize this compound effectively in their research and development endeavors.

References

-

Wikipedia. (n.d.). Iron(II) bromide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Laboratory Chemical Safety Summary (LCSS) for Hydrobromic Acid. Retrieved from [Link]

-

Windia Chemical. (2025). Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. Retrieved from [Link]

- Edwards, P. R., Johnson, C. E., & Williams, R. J. P. (1967). Mössbauer Spectra of Some Tetrahedral Iron (II) Compounds. The Journal of Chemical Physics, 47(8), 3074–3080.

- Bancroft, G. M., Mays, M. J., & Prater, B. E. (1970). A Mössbauer study of structure and bonding in iron(II) low-spin compounds. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 956.

-

ResearchGate. (n.d.). 57Fe Mössbauer spectra of three selected Fe(II) compounds. Retrieved from [Link]

-

American Elements. (n.d.). Iron(II) Bromide. Retrieved from [Link]

-

Lanxess. (n.d.). Hydrobromic Acid Product Stewardship Summary. Retrieved from [Link]

- Kerler, W., Neuwirth, W., Fluck, E., Kuhn, P., & Zimmermann, B. (1963). Mössbauer Spectra of Some Iron Complexes. Zeitschrift für Physik, 173(3), 321–346.

- Ball, M. C., & Coultard, R. F. M. (1968). Thermal Studies on Halides and Basic Halides of Copper(ii). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1417.

- Ksenofontov, V., Spiering, H., & Gütlich, P. (2018). ⁵⁷Fe Mössbauer Spectroscopy as a Tool for Study of Spin States and Magnetic Interactions in Inorganic Chemistry. Inorganics, 6(3), 82.

-

Solubility of Things. (n.d.). Iron (II) Bromide. Retrieved from [Link]

-

Grokipedia. (n.d.). Iron(II) bromide. Retrieved from [Link]

-

Study.com. (n.d.). Hydrobromic acid is used to dissolve a sample of iron powder, producing a solution of iron(II) bromide. Write the complete formula equation for this reaction. Retrieved from [Link]

-

DTIC. (1963). PREPARATION OF HIGH PURITY ANHYDROUS FERROUS CHLORIDE. Retrieved from [Link]

-

Wikipedia. (n.d.). Iron(III) bromide. Retrieved from [Link]

-

ResearchGate. (n.d.). Iron(III) bromide. Retrieved from [Link]

- Friedman, H. L., & Krishnan, C. V. (1973). Thermodynamic functions of hydration of alkali metal and halide ions. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 69, 1147.

- Sukirman, E., & Sebleku, P. (2013). X-RAYS DIFFRACTION STUDY ON THE IRON NANOPARTICLES PREPARED BY TWO STEP MILLING METHOD.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25021682, this compound. Retrieved from [Link]

- Mos, Y. M., Vermeulen, A. C., & Buisman, C. J. N. (2018). X-Ray Diffraction of Iron Containing Samples: The Importance of a Suitable Configuration. Geostandards and Geoanalytical Research, 42(4), 509-518.

- Fujimoto, S., et al. (2020). Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M₂(SO₄)₃ (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In)

-

American Elements. (n.d.). Iron(II) Bromide Hydrate. Retrieved from [Link]

- Ohtaki, H., & Radnai, T. (1993). A Study of the Hydration of the Alkali Metal Ions in Aqueous Solution. Inorganic Chemistry, 32(16), 3471–3476.

- Persson, I. (2010). Structures of Hydrated Metal Ions in Solid State and Aqueous Solution. Pure and Applied Chemistry, 82(10), 1901-1917.

-

Wageningen University & Research. (2018). X-Ray Diffraction of Iron Containing Samples: The Importance of a Suitable Configuration. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of hydrobromic acid. Retrieved from [Link]

-

Amasci.net. (n.d.). Hydrobromic acid synthesis. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Iron(II) bromide - Wikipedia [en.wikipedia.org]

- 4. IRON (II) BROMIDE CAS#: 7789-46-0 [m.chemicalbook.com]

- 5. Buy this compound | 13463-12-2 [smolecule.com]

- 6. IRON (II) BROMIDE | 7789-46-0 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. americanelements.com [americanelements.com]

- 9. homework.study.com [homework.study.com]

- 10. Hydrobromic Acid-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 11. LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE [web.stanford.edu]

- 12. windiachemical.com [windiachemical.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. research.wur.nl [research.wur.nl]

- 17. researchgate.net [researchgate.net]

- 18. 57Fe Mössbauer Spectroscopy as a Tool for Study of Spin States and Magnetic Interactions in Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.aip.org [pubs.aip.org]

- 20. pubs.aip.org [pubs.aip.org]

- 21. Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M2(SO4)3 (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In) in Search of New Low-Temperature Thermochemical Heat Storage Materials - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of Iron(II) Bromide Hydrate in Organic Solvents: A Technical Guide for Researchers

Introduction

Iron(II) bromide (FeBr₂), a versatile reagent and catalyst in organic synthesis and pharmaceutical development, is frequently utilized in its hydrated form (FeBr₂·xH₂O) for its stability and ease of handling.[1] However, the efficacy of this compound in various applications is fundamentally governed by its solubility in the chosen reaction medium. While its behavior in aqueous solutions is well-documented, a comprehensive understanding of its solubility in organic solvents is critical for optimizing reaction kinetics, product yields, and purification processes. This is particularly true in contexts such as catalysis, where the solubility of the iron salt directly impacts its availability and activity.[2]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a thorough exploration of the solubility of iron(II) bromide hydrate in organic solvents. Moving beyond a simple tabulation of data, this guide delves into the underlying chemical principles that dictate solubility, offers a detailed experimental protocol for its determination, and presents a consolidated overview of available solubility information. The aim is to equip the reader with both the theoretical knowledge and practical tools necessary to make informed decisions regarding solvent selection for applications involving iron(II) bromide hydrate.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a hydrated ionic salt like iron(II) bromide hydrate in an organic solvent is a complex thermodynamic process governed by the interplay of several energy changes. The overall enthalpy of solution (ΔHsol) can be conceptualized through a thermochemical cycle that considers three key steps:

-

Lattice Energy (ΔHlattice): This is the energy required to break apart the ionic lattice of the solid hydrated salt into its constituent gaseous ions (Fe(H₂O)x²⁺ and 2Br⁻). This is an endothermic process (ΔHlattice > 0).

-

Solvation Energy (ΔHsolvation): This is the energy released when the gaseous ions are solvated by the organic solvent molecules. This is an exothermic process (ΔHsolvation < 0).

-

Solvent-Solvent Interaction Energy: Energy is also required to overcome the intermolecular forces between the solvent molecules to create a cavity for the solvated ions.

For dissolution to be favorable, the energy released during solvation must be sufficient to overcome the lattice energy and the energy required to disrupt the solvent structure.[3]

The Critical Role of the Water of Hydration

The water molecules present in the crystal lattice of iron(II) bromide hydrate play a pivotal role in its solubility profile. These water molecules are not merely entrapped; they are coordinated to the iron(II) cation, forming a hydrated ion complex even in the solid state. This has several important consequences:

-

Increased Polarity: The presence of coordinated water molecules significantly increases the polarity of the salt, making it more compatible with polar solvents.

-

Hydrogen Bonding: The hydrogen atoms of the coordinated water can act as hydrogen bond donors, while the oxygen atoms can act as hydrogen bond acceptors. This allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, THF).

-

Shielding of the Cation: The hydration shell around the iron(II) ion can influence how it interacts with the organic solvent molecules.

The dissolution of a hydrated salt in an organic solvent can be viewed as a competition between the water of hydration and the organic solvent molecules for coordination to the cation. In solvents with a high affinity for the cation, the water of hydration may be displaced. In other cases, the entire hydrated cation may be solvated as a single unit.

Key Factors Influencing Solubility in Organic Solvents

The principle of "like dissolves like" is a useful starting point for predicting the solubility of iron(II) bromide hydrate.[4] As a polar, ionic compound, it will generally be more soluble in polar solvents than in non-polar solvents.[2] Several key solvent properties determine the extent of solubility:

-

Polarity and Dielectric Constant: Polar solvents possess a significant dipole moment, allowing them to effectively solvate the Fe²⁺ and Br⁻ ions through ion-dipole interactions. A high dielectric constant of the solvent reduces the electrostatic attraction between the ions, facilitating their separation and dissolution.[5]

-

Lewis Acidity and Basicity: The iron(II) ion is a Lewis acid, capable of accepting electron pairs. Organic solvents with Lewis basic sites (e.g., the oxygen in ethers and ketones, the nitrogen in amines) can coordinate to the iron(II) ion, contributing to the solvation energy.[6]

-

Hydrogen Bonding Capability: As mentioned, the ability of a solvent to participate in hydrogen bonding with the water of hydration can significantly enhance solubility. Polar protic solvents like alcohols can act as both hydrogen bond donors and acceptors, leading to good solubility. Polar aprotic solvents like acetone or THF can act as hydrogen bond acceptors.

-

Temperature: The effect of temperature on solubility depends on the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[7]

Solubility Data for Iron(II) Bromide Hydrate

Quantitative solubility data for iron(II) bromide hydrate in a wide range of organic solvents is not extensively reported in the literature. Much of the available data pertains to the anhydrous form. However, based on qualitative reports and the theoretical principles discussed, a general solubility profile can be constructed.

| Solvent Name | Solvent Type | Formula | Solubility of FeBr₂·6H₂O | Solubility of Anhydrous FeBr₂ |

| Polar Protic Solvents | ||||

| Methanol | Polar Protic | CH₃OH | Soluble[3] | Soluble[1] |

| Ethanol | Polar Protic | C₂H₅OH | Soluble[8] | Very Soluble[1] |

| Polar Aprotic Solvents | ||||

| Tetrahydrofuran (THF) | Polar Aprotic | C₄H₈O | Soluble[3] | Soluble[1] |

| Acetonitrile | Polar Aprotic | CH₃CN | Likely Soluble | Soluble[1] |

| Acetone | Polar Aprotic | (CH₃)₂CO | Likely Soluble | Data not readily available |

| Propylene Carbonate | Polar Aprotic | C₄H₆O₃ | Data not readily available | Soluble (at 25°C)[9] |

| Pyridine | Polar Aprotic | C₅H₅N | Data not readily available | 0.49 g/100 g (at 25°C)[9] |

| Non-Polar Solvents | ||||

| Benzene | Non-Polar | C₆H₆ | Insoluble[7] | Soluble[9] |

| Diethyl Ether | Weakly Polar | (C₂H₅)₂O | Insoluble[7] | Soluble[9] |

| Hexane | Non-Polar | C₆H₁₄ | Insoluble[7] | Data not readily available |

| Toluene | Non-Polar | C₇H₈ | Insoluble[7] | Data not readily available |

| Dichloromethane | Non-Polar | CH₂Cl₂ | Insoluble[7] | Data not readily available |

Note: "Soluble" and "Insoluble" are qualitative descriptions. The quantitative data for anhydrous FeBr₂ is provided for comparison.

The table highlights a key trend: the presence of water of hydration renders the salt insoluble in non-polar solvents where the anhydrous form shows some solubility. This underscores the dominant role of the polar water molecules in dictating the overall polarity and solubility of the hydrate.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the scarcity of quantitative data, researchers may need to determine the solubility of iron(II) bromide hydrate in their specific solvent system. The gravimetric method is a reliable and straightforward approach for this purpose.[10][11]

Principle

A saturated solution of iron(II) bromide hydrate is prepared in the organic solvent of interest at a controlled temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solid solute is determined. From these measurements, the solubility can be calculated.

Materials and Equipment

-

Iron(II) bromide hydrate (FeBr₂·xH₂O)

-

Anhydrous organic solvent of interest

-

Conical flasks or vials with stoppers

-

Magnetic stirrer and stir bars

-

Thermostatic water bath or heating mantle with temperature control

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed glass evaporating dishes or vials

-

Analytical balance (readable to at least 0.1 mg)

-

Drying oven

-

Inert atmosphere glove box or Schlenk line (recommended due to the air-sensitivity of Fe²⁺)

Experimental Workflow

Caption: Gravimetric determination of solubility workflow.

Detailed Procedure

-

Preparation of the Saturated Solution:

-

To a conical flask, add a known volume (e.g., 25 mL) of the anhydrous organic solvent.

-

Add an excess amount of iron(II) bromide hydrate to the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask and place it in a thermostatic water bath set to the desired experimental temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.

-

-

Sampling:

-

Turn off the stirrer and allow the flask to remain in the thermostatic bath for several hours to allow the undissolved solid to settle completely.

-

Carefully draw a known volume (e.g., 5 or 10 mL) of the clear supernatant liquid into a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed evaporating dish.

-

-

Gravimetric Analysis:

-

Immediately weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but not decompose the salt (e.g., 60-80°C).

-

Once all the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dry solid.

-

Repeat the drying and weighing steps until a constant mass is obtained, indicating that all the solvent has been removed.

-

-

Calculation of Solubility:

-

Mass of dissolved solid = (Mass of dish + dry solid) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry solid)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100

-

Causality Behind Experimental Choices and Self-Validation

-

Use of Excess Solute: Adding an excess of the solid ensures that the solution reaches its saturation point at the given temperature, which is the definition of solubility.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature with a thermostatic bath is crucial for obtaining reproducible results.

-

Equilibration Time: Allowing sufficient time for stirring ensures that the dissolution process has reached equilibrium. Periodically taking samples and analyzing them until the concentration remains constant can validate the chosen equilibration time.

-

Filtration: Filtering the supernatant is critical to remove any undissolved microcrystals, which would otherwise lead to an overestimation of the solubility.

-

Drying to Constant Mass: This step ensures that all the solvent has been removed, providing an accurate mass of the dissolved solute.

Applications and Implications for Researchers

A thorough understanding of the solubility of iron(II) bromide hydrate in organic solvents is paramount for its effective application in several areas:

-

Homogeneous Catalysis: In many iron-catalyzed reactions, such as cross-coupling and amination, the catalyst must be dissolved in the reaction medium to be active.[12] Choosing a solvent in which the iron(II) bromide hydrate is sufficiently soluble is the first step in developing a successful catalytic system.

-

Reagent Delivery: For reactions where iron(II) bromide is a reagent, its solubility will determine its rate of addition and local concentration, which can influence reaction selectivity and product distribution.

-

Pharmaceutical Synthesis: In the synthesis of active pharmaceutical ingredients (APIs), controlling the solubility of reagents and intermediates is crucial for process control, crystallization, and purification. Poor solubility can lead to handling difficulties and inconsistent reaction outcomes.

-

Materials Science: The preparation of iron-containing materials and coordination polymers often involves the dissolution of an iron precursor in an organic solvent. Solvent choice can influence the structure and properties of the final material.

Logical Relationships in Solubility

Caption: Factors influencing the solubility of FeBr₂·xH₂O.

Conclusion

The solubility of iron(II) bromide hydrate in organic solvents is a nuanced topic, heavily influenced by the principles of polarity, hydrogen bonding, and Lewis acid-base interactions. While quantitative data in the literature is sparse, a clear trend emerges: the hydrated salt is soluble in polar protic and aprotic solvents but largely insoluble in non-polar media. The water of hydration is a key determinant of this behavior. For researchers and professionals in drug development, a solid grasp of these principles, coupled with the ability to experimentally determine solubility using robust methods like the gravimetric protocol detailed herein, is essential for the successful application of this important iron compound. This guide provides the foundational knowledge and practical steps to navigate the challenges of solvent selection and optimize processes where the solubility of iron(II) bromide hydrate is a critical parameter.

References

- Seidell A. Solubilities of inorganic and metal organic compounds. - 3ed., vol.1. - New York: D. Van Nostrand Company, 1940. - pp. 521. [Link: Not available]

-

Determination of Solubility by Gravimetric Method. [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60. [Link: Not available]

- Lewis Theory of Acids and Bases. Solubility of Things. [Link: Not available]

- Method of crystallizing salts

-

Thermodynamics of Salt Dissolution. WebAssign. [Link]

-

Physical properties of selected organic solvents and salt crystallization behaviour. ResearchGate. [Link]

-

Why does water of crystallization change the properties of a salt? Quora. [Link]

-

Solute displacement in the aqueous phase of water–NaCl–organic ternary mixtures relevant to solvent-driven water treatment. RSC Publishing. [Link]

-

Why is the heat of solution of hydrated salts endothermic? Quora. [Link]

-

Navigating the Waters of Unconventional Crystalline Hydrates. PMC - NIH. [Link]

-

Water in a hydrated salt. SSERC. [Link]

-

Lec20 - Thermodynamics of Salt Dissolution. YouTube. [Link]

-

Predicting the thermodynamics of salts in non-aqueous solvents. CERE Consortium. [Link]

-

Iron(II) bromide. Wikipedia. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Navigating the Waters of Unconventional Crystalline Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. webassign.net [webassign.net]

- 4. IRON (II) BROMIDE CAS#: 7789-46-0 [m.chemicalbook.com]

- 5. Solute displacement in the aqueous phase of water–NaCl–organic ternary mixtures relevant to solvent-driven water treatment - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06361D [pubs.rsc.org]

- 6. pharmajournal.net [pharmajournal.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. IRON (II) BROMIDE HYDRATE | 13463-12-2 [amp.chemicalbook.com]

- 9. iron(II) bromide [chemister.ru]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmacyjournal.info [pharmacyjournal.info]

- 12. Iron(II) bromide - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Hydration States of Ferrous Bromide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the various hydration states of ferrous bromide (FeBr₂), a compound of significant interest in chemical synthesis and pharmaceutical development. Understanding the distinct properties and interconversion of its anhydrous and hydrated forms is critical for controlling reaction outcomes, ensuring material stability, and developing robust manufacturing processes. This document offers a detailed examination of the synthesis, characterization, and handling of ferrous bromide hydrates, grounded in established scientific principles and experimental data.

Introduction to Ferrous Bromide and its Hydrates

Iron(II) bromide, or ferrous bromide, is an inorganic compound that can exist in an anhydrous state (FeBr₂) or as several distinct crystalline hydrates, where a specific number of water molecules are incorporated into the crystal lattice.[1] The degree of hydration significantly influences the compound's physical and chemical properties, including its color, solubility, stability, and reactivity. For researchers and professionals in drug development, precise control over the hydration state is paramount, as it can affect everything from reaction kinetics to the solid-state properties of active pharmaceutical ingredients (APIs) and intermediates.[2][3]

The most commonly encountered hydration states are:

-

Anhydrous Ferrous Bromide (FeBr₂): A yellow to brownish-colored paramagnetic solid.[1]

-

Ferrous Bromide Dihydrate (FeBr₂·2H₂O)

-

Ferrous Bromide Tetrahydrate (FeBr₂·4H₂O)

-

Ferrous Bromide Hexahydrate (FeBr₂·6H₂O): A pale green crystalline solid.[4][5]

A nonahydrate (FeBr₂·9H₂O) has also been reported to form at temperatures below -29.3°C.[6] The interconversion between these forms is primarily driven by temperature and humidity, a critical consideration for storage and handling.

Synthesis and Interconversion of Ferrous Bromide Hydrates

The controlled preparation of specific ferrous bromide hydrates is fundamental to their application. The hexahydrate is typically the most accessible form, crystallizing from aqueous solutions at room temperature, and serves as a common starting material for accessing other hydration states.

Synthesis of Ferrous Bromide Hexahydrate (FeBr₂·6H₂O)

The synthesis of ferrous bromide hexahydrate is achieved by the reaction of iron powder with hydrobromic acid. To prevent the oxidation of Fe(II) to Fe(III) by atmospheric oxygen, the reaction should be carried out under an inert atmosphere.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add iron powder. The flask should be flushed with an inert gas, such as nitrogen or argon.

-

Acid Addition: Slowly add a stoichiometric amount of concentrated hydrobromic acid (HBr) to the iron powder under a continuous inert gas flow. The reaction is exothermic and will produce hydrogen gas.

-

Causality: The slow addition of acid controls the reaction rate and prevents excessive heat generation, which could lead to unwanted side reactions. The inert atmosphere is crucial to prevent the oxidation of the ferrous ions.

-

-

Reaction Completion: Stir the mixture at room temperature until the evolution of hydrogen gas ceases and the iron powder is completely dissolved. The resulting solution will be a pale green color.

-

Crystallization: Filter the solution to remove any unreacted iron or impurities. Gently heat the filtrate to concentrate the solution, then allow it to cool slowly to room temperature. Pale green crystals of ferrous bromide hexahydrate will precipitate.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold, deoxygenated water, and dry under a stream of inert gas or in a desiccator over a suitable drying agent.

Interconversion of Hydrates by Thermal Dehydration

The lower hydrates (dihydrate and tetrahydrate) and the anhydrous form can be obtained by the controlled thermal dehydration of the hexahydrate.[6] This process can be monitored using thermogravimetric analysis (TGA) to identify the precise temperature ranges for each dehydration step.

Experimental Workflow for Thermal Dehydration:

Caption: Thermal dehydration pathway of ferrous bromide hexahydrate.

Protocol for Preparing Lower Hydrates and Anhydrous Ferrous Bromide:

-

Sample Preparation: Place a known quantity of finely ground ferrous bromide hexahydrate in a suitable container for heating, such as a porcelain boat or a round-bottom flask.

-

Controlled Heating: Heat the sample under a vacuum or a stream of inert gas.

-

To obtain the tetrahydrate , heat the sample to approximately 49°C and maintain this temperature until the theoretical mass loss for the removal of two water molecules is achieved.[6]

-

To obtain the dihydrate , increase the temperature to approximately 83°C and hold until the appropriate mass loss is observed.[6]

-

For the anhydrous form, further heating above 83°C is required. Complete dehydration can be achieved by heating in a stream of hydrogen bromide gas at 400°C.[6]

-

-

Verification: The resulting material should be cooled in a desiccator under an inert atmosphere and its identity confirmed by the characterization methods outlined in the following section.

Characterization of Ferrous Bromide Hydrates

A multi-technique approach is essential for the unambiguous identification and characterization of the different hydration states of ferrous bromide.

Thermogravimetric Analysis (TGA)

TGA is a powerful technique for determining the water content of hydrated salts and observing their thermal decomposition profiles. By monitoring the mass of a sample as a function of temperature, the distinct dehydration steps can be identified and quantified.

Expected TGA Profile of FeBr₂·6H₂O:

| Dehydration Step | Temperature Range (°C) | Mass Loss (%) | Product |

| 1 | ~40-60 | ~11.1 | FeBr₂·4H₂O |

| 2 | ~75-95 | ~11.1 | FeBr₂·2H₂O |

| 3 | >95 | ~11.1 | FeBr₂ |

Note: The temperature ranges are indicative and can be influenced by factors such as heating rate and atmosphere.

X-ray Diffraction (XRD)

XRD is a definitive method for identifying the crystalline phase of a material. Each hydrate of ferrous bromide, as well as the anhydrous form, will have a unique powder XRD pattern characterized by a specific set of diffraction peaks at different 2θ angles.

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of molecules, including the O-H stretching and bending modes of water molecules in hydrated crystals. These techniques can provide a spectral fingerprint for each hydration state.

-

FTIR Spectroscopy: The presence of water of hydration will give rise to broad absorption bands in the region of 3000-3600 cm⁻¹ (O-H stretching) and a sharper band around 1600-1650 cm⁻¹ (H-O-H bending). The precise position and shape of these bands can differ between the various hydrates due to differences in hydrogen bonding environments.

-

Raman Spectroscopy: Raman spectroscopy is also sensitive to the vibrational modes of the Fe-Br lattice and the water molecules. It is particularly useful for studying aqueous solutions and can provide complementary information to FTIR.

Experimental Workflow for Spectroscopic and Diffraction Analysis:

Caption: Workflow for the characterization of ferrous bromide hydrates.

Properties and Handling Considerations

The physical and chemical properties of ferrous bromide are intrinsically linked to its hydration state.

| Property | Anhydrous (FeBr₂) | Hexahydrate (FeBr₂·6H₂O) |

| Appearance | Yellow to dark brown solid[1] | Pale green to bluish-green crystals[7] |

| Hygroscopicity | Highly hygroscopic[7] | Stable at room temperature and moderate humidity |

| Solubility | Soluble in water, ethanol, ether, THF, methanol, acetonitrile[8] | Very soluble in water[6] |

| Melting Point | 684 °C[1] | 27 °C (decomposes)[1][5] |

| Oxidation | Prone to oxidation to Fe(III) in the presence of air and moisture | Aqueous solutions are readily oxidized to ferric species[7] |

Safe Handling and Storage:

-

Anhydrous Ferrous Bromide: Due to its hygroscopic and air-sensitive nature, anhydrous FeBr₂ must be handled and stored under a dry, inert atmosphere (e.g., in a glovebox or desiccator with a high-efficiency drying agent).

-

Hydrated Ferrous Bromide: The hydrates are more stable in air but should be stored in tightly sealed containers to prevent changes in hydration state due to fluctuations in ambient humidity. For long-term storage, refrigeration and an inert atmosphere are recommended to minimize oxidation.

-

General Precautions: Ferrous bromide is an irritant and can cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.

Conclusion

The different hydration states of ferrous bromide represent a family of compounds with distinct and controllable properties. A thorough understanding of their synthesis, interconversion, and characterization is essential for their effective use in research and development, particularly in the pharmaceutical industry. The protocols and data presented in this guide provide a framework for the preparation and analysis of these materials, enabling greater control over their application in chemical processes. The self-validating nature of the described characterization workflow ensures the reliable identification of the desired hydration state, a critical aspect of scientific integrity and reproducible research.

References

- Benchchem. (n.d.). Thermal Decomposition of Iron(II) Bromide Hexahydrate: A Technical Guide.

- CymitQuimica. (n.d.). CAS 7789-46-0: Ferrous bromide.

- American Elements. (n.d.). Iron(II) Bromide Hydrate.

- Grokipedia. (n.d.). Iron(II) bromide.

- Solubility of Things. (n.d.). Iron (II) Bromide.

-

Wikipedia. (n.d.). Iron(II) bromide. Retrieved from [Link]

-

Wikipedia. (n.d.). Iron(III) bromide. Retrieved from [Link]

-

PubChem. (n.d.). Iron(II) bromide dihydrate. Retrieved from [Link]

-

PubChem. (n.d.). Ferrous bromide. Retrieved from [Link]

-

PubChem. (n.d.). Iron(II) bromide tetrahydrate. Retrieved from [Link]

-

Haz-Map. (n.d.). Ferrous bromide. Retrieved from [Link]

-

Ereztech. (n.d.). Iron(II) bromide, anhydrous. Retrieved from [Link]

-

Materials Project. (n.d.). mp-22880: FeBr2 (Trigonal, P-3m1, 164). Retrieved from [Link]

-

PubChem. (n.d.). Iron (II) bromide hydrate. Retrieved from [Link]

-

WebElements. (n.d.). Iron dibromide hexahydrate. Retrieved from [Link]

-

ResearchGate. (n.d.). H-T (B-T ) phase diagram of FeBr2. Retrieved from [Link]

-

meta-synthesis. (n.d.). Chemical Entity Data Page. Retrieved from [Link]

-

ResearchGate. (n.d.). H-T phase diagrams of FeBr 2 ͑ a ͒ and Fe 0.95 Mg 0.05 Br 2 ͑ b ͒. Retrieved from [Link]

-

ResearchGate. (n.d.). Iron(III) bromide. Retrieved from [Link]

-

MDPI. (n.d.). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Retrieved from [Link]

-

ResearchGate. (n.d.). Phase Diagrams of Water & CO2 Explained. Retrieved from [Link]

-

ResearchGate. (n.d.). The potential - pH diagram for Fe - H2O system. Retrieved from [Link]

Sources

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. Materials Data on FeBr2 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 3. CAS 7789-46-0: Ferrous bromide | CymitQuimica [cymitquimica.com]

- 4. Iron(II) Bromide HydrateCAS #: 13463-12-2 [eforu-chemical.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. Page loading... [wap.guidechem.com]

A Comprehensive Technical Guide to the Hygroscopic Nature and Safe Handling of Iron (II) Bromide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a crucial examination of the hygroscopic properties of Iron (II) bromide (FeBr₂) and establishes detailed, field-proven protocols for its safe handling and storage. Given its frequent use as a catalyst in polymerization and other chemical syntheses, a comprehensive understanding of its interaction with atmospheric moisture is essential for ensuring experimental accuracy, safety, and the reproducibility of results.[1][2]

The Intrinsic Hygroscopicity of Iron (II) Bromide: A Fundamental Challenge

Anhydrous Iron (II) bromide is a yellow to dark brown solid that readily absorbs moisture from the air, a property known as hygroscopicity.[1][3][4][5] This strong affinity for water can lead to deliquescence, where the solid absorbs enough atmospheric moisture to dissolve and form a liquid solution.[2] The resulting hydrated forms, such as the pale green hexahydrate, are chemically distinct from the anhydrous material and can significantly impact experimental outcomes.[2]

The presence of moisture can be detrimental in reactions where FeBr₂ is used, particularly in moisture-sensitive applications. The absorbed water can act as an unwanted reactant, altering reaction pathways and compromising the integrity of the experiment.

The Chemical Consequences of Moisture Exposure: Beyond a Simple State Change

The interaction of Iron (II) bromide with atmospheric moisture and air extends beyond a mere physical transformation. A cascade of chemical reactions can occur, leading to the degradation of the compound and the generation of impurities.

-

Oxidation: In the presence of air and moisture, the Iron (II) ion is susceptible to oxidation to Iron (III). This conversion compromises the desired reactivity of the FeBr₂.

-

Formation of Hydrates: As FeBr₂ absorbs water, it forms various hydrates, including the hexahydrate, tetrahydrate, and dihydrate at different temperatures.[2] These hydrated forms have different chemical properties than the anhydrous salt.

-

Hydrolysis: The presence of excess water can lead to hydrolysis, forming iron hydroxides and releasing hydrobromic acid. This can alter the pH of a reaction and introduce unwanted byproducts.

These degradation pathways underscore the absolute necessity of maintaining anhydrous and inert conditions when working with Iron (II) bromide.[3][6]

Rigorous Handling Protocols: Ensuring Experimental Integrity

To counteract the challenges posed by the hygroscopic and air-sensitive nature of Iron (II) bromide, the following handling protocols are imperative.[3][6] These steps are designed to preserve the anhydrous state of the compound throughout the experimental process.

Inert Atmosphere Operations: The First Line of Defense

All handling of solid Iron (II) bromide should be conducted under a dry, inert atmosphere, such as nitrogen or argon. A glovebox or Schlenk line techniques are the standard methods for achieving this.

Experimental Workflow: Weighing and Dispensing Anhydrous FeBr₂

Caption: Standard workflow for handling hygroscopic solids in a glovebox.

Solvent and Reagent Purity: A Critical Consideration

For solution-phase reactions, the purity of solvents and other reagents is paramount.

-

Solvent Selection: Use only high-purity, anhydrous solvents. Solvents should be thoroughly dried and deoxygenated before use.

-

Reagent Compatibility: Ensure all other reagents in the reaction are compatible with FeBr₂ and are themselves anhydrous.

Storage and Stability: Long-Term Preservation

Proper storage is critical for maintaining the integrity of Iron (II) bromide over time.[7]

-

Primary and Secondary Containment: Store in a tightly sealed container, preferably the original manufacturer's packaging.[7] This primary container should be placed within a secondary container, such as a desiccator containing a suitable desiccant.

-

Inert Atmosphere: For long-term storage, the container should be backfilled with an inert gas before sealing.

-

Storage Environment: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[3][6]

Personal Protective Equipment (PPE) and Safety Protocols

Iron (II) bromide is a corrosive and hazardous substance that requires the use of appropriate personal protective equipment.[1][3]

| PPE Category | Recommended Equipment | Rationale |

| Eye Protection | Chemical safety goggles or a full-face shield.[7] | Protects against airborne dust and splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[7] | Prevents skin contact and potential burns. |

| Body Protection | Laboratory coat.[7] | Protects clothing from contamination. |

| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[7] A NIOSH-approved respirator may be necessary if dust is generated.[6] | Prevents inhalation of harmful dust. |

First Aid Measures:

-

Eye or Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Conclusion: A Commitment to Meticulous Practice

The successful application of Iron (II) bromide in a scientific setting is fundamentally linked to a thorough understanding and respect for its chemical properties. Its hygroscopic and air-sensitive nature demands a rigorous and meticulous approach to handling and storage. By adhering to the protocols outlined in this guide, researchers can ensure the validity of their experimental results, the safety of laboratory personnel, and the overall integrity of their scientific endeavors.

References

- Exposome-Explorer. (n.d.). Iron(II) bromide, anhydrous MSDS.

- Thermo Fisher Scientific. (2025). Iron(II)

- Cole-Parmer. (n.d.).

- Grokipedia. (n.d.). Iron(II) bromide.

- Fisher Scientific. (2024).

- Exporter Lab Chemicals. (2005). Ferrous Bromide (iron (II) bromide) MSDS.

- Fisher Scientific. (2025).

- CymitQuimica. (n.d.). CAS 7789-46-0: Ferrous bromide.

- ChemicalBook. (2025). IRON (II)

- XI'AN FUNCTION MATERIAL GROUP CO., LTD. (2018).

- Guidechem. (n.d.). IRON (II) BROMIDE 7789-46-0 wiki.

- National Institutes of Health. (n.d.). Ferrous bromide. PubChem.

- Wikipedia. (n.d.). Iron(II) bromide.

- ChemicalBook. (n.d.). IRON (II) BROMIDE CAS#: 7789-46-0.

- Study.com. (n.d.). The compound iron(II) bromide is a strong electrolyte. Write the reaction when solid iron(II)

- Bartleby. (2021). Answered: The compound iron(II) bromide, FeBr, is soluble in water.

- Ereztech. (n.d.). Iron(II) bromide, anhydrous | Dibromoiron | FeBr2.

- Chegg.com. (2020). Solved The compound iron(II) bromide, FeBr2 is soluble in | Chegg.com.

- Reddit. (2017). Tips on drying ferrous bromide (FeBr2)?.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Page loading... [wap.guidechem.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. CAS 7789-46-0: Ferrous bromide | CymitQuimica [cymitquimica.com]

- 5. Ferrous bromide | Br2Fe | CID 82240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Introduction: The Significance of Iron(II) Bromide and Its Hydrates

An In-depth Technical Guide to the Thermochemical Properties of Iron(II) Bromide Hydrates

Iron(II) bromide (FeBr₂), and its various hydrated forms, are versatile inorganic compounds that serve as crucial precursors and catalysts in a multitude of scientific and industrial applications.[1][2] From facilitating novel polymerization reactions to acting as intermediates in the synthesis of advanced materials and pharmaceuticals, a fundamental understanding of their thermochemical properties is paramount.[1][3] The stability, solubility, and reactivity of iron(II) bromide are intrinsically linked to its hydration state. Consequently, for researchers, chemists, and drug development professionals, the ability to control and predict the behavior of these hydrates under varying thermal conditions is essential for process optimization, safety, and achieving desired synthetic outcomes.

This technical guide provides a comprehensive exploration of the thermochemical landscape of iron(II) bromide hydrates. Moving beyond a simple recitation of data, we delve into the structural transformations that govern their thermal behavior, present the available thermodynamic data, and outline robust experimental protocols for their characterization. This document is designed to serve as a foundational resource, blending established knowledge with practical, field-proven insights to empower scientists in their research and development endeavors.

Structural and Physicochemical Characteristics of Iron(II) Bromide Hydrates

The interaction between iron(II) bromide and water gives rise to a series of distinct crystalline hydrates, each with unique structural and physical properties. The specific hydrate that crystallizes from an aqueous solution is highly dependent on temperature.[1][2]

The most common hydrate is the hexahydrate, FeBr₂·6H₂O, which forms as pale green to bluish-green rhombic prisms at room temperature.[4][5] Other known hydrates include a nonahydrate (FeBr₂·9H₂O) below -29.3°C, a tetrahydrate (FeBr₂·4H₂O) above 49°C, and a dihydrate (FeBr₂·2H₂O) above 83°C.[2][6] The anhydrous form, FeBr₂, is a yellowish-brown, paramagnetic solid that is highly hygroscopic and sensitive to air.[2][3][7]

Structurally, these compounds exhibit significant transformations between their hydrated and anhydrous states.

-

Anhydrous FeBr₂ : Adopts a polymeric, layered cadmium iodide (CdI₂) type crystal structure, where Fe(II) ions occupy octahedral holes between close-packed layers of bromide ions.[1][7][8]

-

Hydrated FeBr₂ : In the hydrated forms, water molecules act as ligands, coordinating directly to the iron center. The tetrahydrate, FeBr₂·4H₂O, for example, features an octahedral geometry around the Fe(II) ion with the two bromide ligands in a trans configuration to each other.[1][7]

These structural differences profoundly influence the material's properties, including its solubility, stability, and reactivity.

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Key Transition Temperature | Crystal Structure (Anhydrous) |

| Iron(II) Bromide (Anhydrous) | FeBr₂ | 215.65 | Yellow-brown solid[7] | 684 °C (M.P.)[7] | Rhombohedral (CdI₂ type)[7] |

| Iron(II) Bromide Dihydrate | FeBr₂·2H₂O | 251.68 | Light yellow to dark brown powder[4] | Forms > 83 °C[2][6] | - |

| Iron(II) Bromide Tetrahydrate | FeBr₂·4H₂O | 287.71 | Pale colored solid[7] | Forms > 49 °C[2][6] | Octahedral Fe, trans bromides[1][7] |

| Iron(II) Bromide Hexahydrate | FeBr₂·6H₂O | 323.74 | Pale green to bluish-green crystals[4][5] | Forms at room temp; M.P. 27 °C[5] | - |

| Iron(II) Bromide Nonahydrate | FeBr₂·9H₂O | 377.79 | - | Forms < -29.3 °C[2][6] | - |

Thermochemical Properties and Energetics

The thermochemical data for a compound provides a quantitative measure of its stability and the energy changes associated with its formation and reactions. While comprehensive experimental data for the full series of iron(II) bromide hydrates is notably scarce in the literature, the thermodynamic properties of the anhydrous form have been established.[9][10]

Expert Insight: The lack of published enthalpy data for the hydrates represents a significant knowledge gap.[9] This necessitates that researchers either perform their own calorimetric measurements or draw careful analogies from similar systems, such as iron(II) chloride hydrates, to estimate the energetics of dehydration.[11]

The standard state thermodynamic values for anhydrous iron(II) bromide are summarized below.

| Thermodynamic Property | Symbol | Value (for solid FeBr₂) |

| Standard Molar Enthalpy of Formation | ΔfH⁰ | -251.4 kJ/mol[10] |

| Standard Molar Gibbs Energy of Formation | ΔfG⁰ | -239.6 kJ/mol[10] |

| Standard Molar Entropy | S⁰ | 140 J/(mol·K)[10] |

| Molar Heat Capacity | Cₚ | 67.4 J/(mol·K)[10] |

All values at standard conditions (298.15 K, 1 bar).

The negative enthalpy of formation indicates that anhydrous FeBr₂ is enthalpically stable with respect to its constituent elements (solid iron and liquid bromine) in their standard states.[12]

Thermal Behavior: A Stepwise Dehydration Process

The thermal decomposition of iron(II) bromide hydrates is characterized by a multi-stage loss of water molecules, a process that can be precisely controlled by temperature.[4][9] Unlike iron(III) halides, which are prone to forming oxyhalides upon heating, iron(II) bromide can be dehydrated to its anhydrous form more directly, provided the correct experimental conditions are maintained.[1]

The generally accepted dehydration pathway for the hexahydrate is a sequential loss of water, proceeding through the lower hydrates.

-

FeBr₂·6H₂O → FeBr₂·4H₂O : The hexahydrate first loses two water molecules to form the tetrahydrate. This transition occurs above 49°C.[2][4]

-

FeBr₂·4H₂O → FeBr₂·2H₂O : Further heating above 83°C drives off two more water molecules, yielding the dihydrate.[2][4]

-

FeBr₂·2H₂O → FeBr₂ : Complete dehydration to the anhydrous salt requires significantly higher temperatures.

Causality Behind Experimental Choices: A critical challenge during thermal dehydration is the susceptibility of the iron(II) center to oxidation, forming iron(III) species.[4] In the presence of atmospheric oxygen, particularly at elevated temperatures, this side reaction can lead to impurities. To ensure the synthesis of pure, anhydrous FeBr₂, the dehydration must be performed under an inert atmosphere (e.g., nitrogen or argon) or, more effectively, in a stream of dry hydrogen bromide (HBr) gas at approximately 400°C.[1][2][6] The HBr atmosphere creates a reducing environment that actively suppresses the oxidation of Fe(II) to Fe(III).

Caption: Sequential dehydration of iron(II) bromide hexahydrate.

Experimental Protocol: Thermogravimetric and Calorimetric Analysis

To accurately determine the thermochemical properties and dehydration pathway of iron(II) bromide hydrates, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment is the methodology of choice.

Trustworthiness Through Self-Validation: This protocol is designed as a self-validating system. The TGA provides precise mass loss data corresponding to the loss of water molecules, while the simultaneous DSC signal quantifies the enthalpy changes (endothermic peaks for dehydration) associated with each mass loss step. The correlation between a specific mass loss (TGA) and a corresponding thermal event (DSC) provides high confidence in the interpretation of the data.

Step-by-Step Protocol for TGA-DSC Analysis

-

Sample Preparation:

-

1.1. Handle the iron(II) bromide hydrate sample in an inert atmosphere glovebox (N₂ or Ar) to prevent premature dehydration or oxidation from ambient moisture and air.

-

1.2. Weigh approximately 5-10 mg of the hydrate into a clean, tared alumina or platinum TGA crucible. Record the initial mass precisely.

-

1.3. Crimp a lid with a pinhole onto the crucible. Causality: The pinhole prevents pressure buildup while maintaining a predominantly self-generated atmosphere of water vapor around the sample, which can lead to sharper, more defined transition steps.

-

-

Instrument Setup (TGA-DSC Instrument):

-

2.1. Install the prepared crucible into the instrument's autosampler or manual loader, ensuring it is properly seated on the balance mechanism.

-

2.2. Set the purge gas to high-purity nitrogen or argon with a constant flow rate of 50-100 mL/min. Causality: A dynamic inert atmosphere is crucial to sweep away evolved water molecules and prevent unwanted oxidative side reactions.

-

2.3. Program the temperature profile:

-

Isothermal Hold: Hold at 25°C for 5 minutes to allow the system to equilibrate.

-

Heating Ramp: Heat from 25°C to 600°C at a linear heating rate of 10 °C/min. Causality: A 10 °C/min rate provides a good balance between resolution of thermal events and practical experiment duration. Slower rates (e.g., 2-5 °C/min) can be used to better resolve closely occurring events.

-

Final Isotherm: Hold at 600°C for 10 minutes to ensure all reactions are complete.

-

-

-

Data Acquisition and Analysis:

-

3.1. Initiate the experiment and simultaneously record the sample mass (TGA), rate of mass change (DTG), and differential heat flow (DSC) as a function of temperature.

-

3.2. TGA Curve Analysis: Identify the onset temperature and percentage mass loss for each distinct step. Correlate the experimental mass loss with the theoretical mass loss for the removal of integer numbers of water molecules.

-

3.3. DTG Curve Analysis: Use the peaks in the derivative curve (DTG) to precisely identify the temperatures of the maximum rate of mass loss for each dehydration step.

-

3.4. DSC Curve Analysis: Integrate the area under each endothermic peak corresponding to a dehydration step. This area, after calibration with a known standard (e.g., Indium), yields the enthalpy of dehydration (ΔH_dehyd) for that specific transition.

-

Caption: Standard experimental workflow for TGA-DSC analysis.

Conclusion and Future Outlook

The thermochemical properties of iron(II) bromide hydrates are governed by a predictable, stepwise dehydration process that is highly sensitive to temperature and atmospheric conditions. The anhydrous form is thermodynamically stable, but its synthesis from hydrated precursors requires careful control to prevent oxidation. While the transition temperatures for the common hydrates are established, a notable gap exists in the public domain regarding their specific enthalpies of formation and dehydration. The experimental protocol detailed herein provides a robust framework for researchers to elucidate these missing thermodynamic parameters, thereby enabling more precise control over processes involving these important chemical entities. Future research should focus on calorimetric measurements to populate the thermochemical database for these hydrates, providing a more complete picture for the scientific community.

References

-

Reddit r/chemistry. (2017). Tips on drying ferrous bromide (FeBr2)?. [Link]

-

American Elements. (n.d.). Iron(II) Bromide Hydrate. [Link]

-

Wikipedia. (n.d.). Iron(II) bromide. [Link]

-

Grokipedia. (n.d.). Iron(II) bromide. [Link]

-

Materials Project. (n.d.). mp-22880: FeBr2 (Trigonal, P-3m1, 164). [Link]

-

Kiper, R. A. (n.d.). Properties of substance: iron(II) bromide. [Link]

-

PubChem. (n.d.). Iron (II) bromide hydrate. [Link]

-

Nuclear Energy Agency. (n.d.). CHEMICAL THERMODYNAMICS OF IRON: PART 2. [Link]

-

Winter, M. (n.d.). Iron dibromide hexahydrate. WebElements. [Link]

-

Wikipedia. (n.d.). Standard enthalpy of formation. [Link]

-

ResearchGate. (2012). Kinetics of thermal dehydration and decomposition of hydrated chlorides of 3d transition metals (Mn-Cu series). Part-II. Dehydration of FeCl2.4H2O. [Link]

-

Journal of Engineering Sciences. (2020). STUDY OF THE KINETICS OF DRYING IRON (II) SULFATE HEPTAHYDRATE BY FILTRATION METHOD. [Link]

Sources

- 1. Buy this compound | 13463-12-2 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. reddit.com [reddit.com]

- 5. WebElements Periodic Table » Iron » iron dibromide hexahydrate [winter.group.shef.ac.uk]

- 6. IRON (II) BROMIDE | 7789-46-0 [chemicalbook.com]

- 7. Iron(II) bromide - Wikipedia [en.wikipedia.org]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. iron(II) bromide [chemister.ru]

- 11. researchgate.net [researchgate.net]

- 12. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

Iron (II) Bromide Hydrate: A Comprehensive Technical Guide to CAS Number and Safety Data

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical compounds they work with is paramount. This guide provides an in-depth look at Iron (II) bromide hydrate, a compound with significant applications in chemical synthesis. This document will delve into its chemical identity, associated hazards, and the critical safety protocols required for its handling, ensuring both experimental integrity and personal safety.

Chemical Identification and Properties

This compound is an inorganic compound that serves as a precursor in various chemical syntheses.[1] Its properties are crucial for its proper handling and application in research and development.

Chemical Identity

The primary identifiers for this compound are its CAS number and molecular formula. The CAS number for the hydrated form is 13463-12-2 .[2][3][4] It's important to distinguish this from the anhydrous form, Iron (II) bromide, which has the CAS number 7789-46-0.[5][6]

| Identifier | Value |

| CAS Number (Hydrate) | 13463-12-2[2][3] |

| Molecular Formula | FeBr₂·xH₂O[2][7] |

| Synonyms | Ferrous bromide hydrate[5] |

Note: The degree of hydration (x) can vary, with tetrahydrate and hexahydrate forms being common.[1][4]

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its storage and handling requirements. Fresh, high-purity this compound typically presents as pale green or bluish-green crystals.[8] A notable characteristic is its hygroscopic nature, meaning it readily absorbs moisture from the air.[5][6] It is also sensitive to atmospheric oxygen.[8]

| Property | Description |

| Appearance | Greenish crystalline solid[7][9] |

| Solubility | Soluble in water, ethanol, and THF[1][10] |

| Stability | Hygroscopic and air-sensitive[5][6][8] |

A color change to yellow, brown, or reddish-brown is a visual indicator of degradation, specifically the oxidation of Iron (II) to Iron (III).[8]

Hazard Identification and Classification

Understanding the hazards associated with this compound is the foundation of its safe use. This compound is classified as corrosive and can cause severe health effects upon exposure.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 1C[5][6] |

| Serious Eye Damage/Eye Irritation | Category 1[5][6] |

| Acute Toxicity, Oral | Harmful if swallowed[10][11] |

Hazard Pictogram:

Caption: Workflow for handling air-sensitive this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield. [5]* Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat. [5]* Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

Storage Conditions

To prevent degradation, this compound must be stored under specific conditions.

-

Atmosphere: Store in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. [8]* Temperature: The storage area should be cool and dry. [6][8]* Incompatibilities: Keep away from strong oxidizing agents and strong acids. [5][6]

Emergency and First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid measures are crucial.

Exposure Scenarios and Responses

Logical Flow for First-Aid Response:

Caption: Decision tree for first-aid measures upon exposure.

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention. [5][6]* Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention. [5][6]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [5][6]* Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. [5][6]Ingestion can cause severe damage to the digestive tract.

Fire-Fighting Measures

This compound is not flammable. However, in the event of a fire involving this chemical, use a fire-extinguishing medium that is appropriate for the surrounding fire. Firefighters should wear self-contained breathing apparatus and full protective gear.

Stability and Reactivity

A deeper understanding of the stability and reactivity of this compound is essential for designing safe and effective experiments.

-

Reactivity: Reacts with strong oxidizing agents and strong acids. [6]* Conditions to Avoid: Exposure to moist air or water, and exposure to air. [5][6]* Hazardous Decomposition Products: When heated, it may emit toxic fumes of bromide. [1] The use of degraded this compound can lead to inaccurate experimental outcomes, such as incorrect stoichiometry. [8]Therefore, ensuring the purity of the compound is critical for reliable and reproducible results.

References

-

American Elements. Iron(II) Bromide Hydrate. [Link]

- Safety Data Sheet. Iron(II)

- Safety Data Sheet. Iron(II) bromide, anhydrous. (2025-09-12).

- Exposome-Explorer. Iron(II) bromide, anhydrous MSDS# 13983.

-

PubChem. This compound. [Link]

- Grokipedia. Iron(II) bromide.

-

Wikipedia. Iron(II) bromide. [Link]

-

American Elements. Iron(II) Bromide. [Link]

- Exporter Lab Chemicals. Ferrous Bromide (iron (II) bromide) MSDS.

Sources

- 1. guidechem.com [guidechem.com]

- 2. americanelements.com [americanelements.com]

- 3. scbt.com [scbt.com]

- 4. Buy this compound | 13463-12-2 [smolecule.com]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. strem.com [strem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. guidechem.com [guidechem.com]

- 10. Iron(II) bromide hydrate | Fisher Scientific [fishersci.ca]

- 11. Iron(II) bromide hydrate 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. americanelements.com [americanelements.com]

An In-depth Technical Guide to the Paramagnetic Behavior of Iron(II) Bromide Compounds

Prepared by: Gemini, Senior Application Scientist

Abstract

Iron(II) bromide (FeBr₂) and its coordination complexes represent a significant class of paramagnetic materials, the study of which is crucial for advancements in catalysis, drug development, and materials science. This guide provides a comprehensive exploration of the fundamental principles governing the paramagnetic behavior of these compounds. We delve into the electronic structure of the iron(II) cation, the influence of its coordination environment, and the theoretical underpinnings of its magnetic properties, including crystal field theory and spin-orbit coupling. This document further outlines detailed, field-proven experimental methodologies for the characterization of these materials, such as SQUID magnetometry, and provides the causal framework for experimental design and data interpretation.

Introduction: The Electronic Origins of Paramagnetism in Iron(II)

Paramagnetism is a form of magnetism whereby certain materials are weakly attracted by an externally applied magnetic field.[1] This behavior originates from the presence of atoms or molecules with unpaired electrons.[1][2] When placed in a magnetic field, the magnetic dipoles of these unpaired electrons partially align with the field, resulting in a net attraction.[3]

The iron(II) ion (Fe²⁺) is a d⁶ metal ion, meaning it has six electrons in its 3d orbitals.[4][5] The spatial arrangement of these electrons is dictated by two opposing energetic factors: the electrostatic repulsion between electrons, which favors placing them in separate orbitals (Hund's rule), and the crystal field splitting energy (Δ₀ for an octahedral field), which is the energy difference between the t₂g (dxy, dxz, dyz) and e₉ (dx²-y², dz²) orbital sets created by the electrostatic field of the surrounding ligands.

In the case of iron(II) bromide, the bromide ions act as weak-field ligands. This results in a small crystal field splitting energy (Δ₀) that is insufficient to overcome the electron-pairing energy. Consequently, the d-electrons spread out across the orbitals to maximize spin multiplicity, leading to a high-spin d⁶ configuration (t₂g⁴e₉²). This configuration possesses four unpaired electrons, rendering FeBr₂ and its related high-spin complexes strongly paramagnetic.[2][6]

Structural and Magnetic Properties of Anhydrous Iron(II) Bromide

Anhydrous iron(II) bromide (FeBr₂) is a yellow-brown solid that serves as a prototypical example of an iron(II) paramagnetic compound.[7] Its properties are intrinsically linked to its crystal structure.

Crystal Structure: FeBr₂ adopts a polymeric, layered cadmium iodide (CdI₂) type structure.[7][8] In this arrangement, Fe(II) ions occupy octahedral holes between close-packed layers of bromide ions.[7][9] This octahedral coordination geometry is the direct cause of the crystal field splitting described previously. The structure is trigonal, with space group P-3m1.[7][9]